Application Summary: This compound is used in proteomics as a potential inhibitor or modulator of protein function, particularly targeting enzymes like histone deacetylases (HDACs).
Methods of Application: The compound is incorporated into assays to measure its inhibitory effect on HDAC activity, using various concentrations to determine IC50 values.
Results and Outcomes: The compound has shown an IC50 of 3.4 µM against HDAC3, indicating its potential as a selective inhibitor for this enzyme .
Application Summary: In molecular biology, the compound is used to study gene expression regulation by modulating epigenetic markers such as acetylation levels.
Methods of Application: It is applied to cell cultures to observe changes in gene expression patterns through techniques like qPCR or Western blotting.
Results and Outcomes: The application may result in altered expression of genes regulated by acetylation, providing insights into the compound’s role in gene regulation .
Application Summary: The compound’s derivatives are investigated for their anticancer properties due to their ability to interfere with cell proliferation pathways.
Methods of Application: Derivatives are tested on cancer cell lines to assess their cytotoxic effects and ability to induce apoptosis or cell cycle arrest.
Results and Outcomes: Studies may reveal the compound’s efficacy in reducing tumor growth or enhancing the sensitivity of cancer cells to other treatments .
Application Summary: The compound is explored for its potential effects on the central nervous system, possibly as a treatment for neurodegenerative diseases.
Methods of Application: It is administered in animal models to evaluate its impact on cognitive functions and neuroprotection.
Results and Outcomes: Outcomes include behavioral changes, neurochemical alterations, and potential neuroprotective effects, quantified through various neuropharmacological assays .
Application Summary: Chemical biologists use this compound to develop new chemical probes that can selectively bind to specific proteins or DNA sequences.
Methods of Application: The compound is functionalized with reporter groups and used in binding studies to track interactions with biological targets.
Results and Outcomes: The successful development of such probes can lead to new diagnostic tools or therapeutic agents, with specificity and binding affinity being key metrics .
Application Summary: Environmental chemists study the compound’s breakdown products and their impact on ecosystems, particularly in water sources.
Methods of Application: The compound is subjected to various environmental conditions to simulate its degradation and analyze its metabolites.
Results and Outcomes: Findings include the identification of degradation pathways, half-life in different environments, and potential ecotoxicity of the compound and its byproducts .
3-Amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 260.74 g/mol. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a propanamide moiety, making it structurally significant in medicinal chemistry. It is primarily utilized for research purposes in pharmacology and biochemistry, often studied for its potential therapeutic applications due to its unique structural features .
The chemical behavior of 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride can be explored through various reactions typical of amines and amides. Key reactions include:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties .
Research into the biological activity of 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride suggests that it may possess various pharmacological properties. Preliminary studies indicate potential activity against certain types of cancer cells and other pathological conditions, although comprehensive clinical data is still limited. Its structural similarity to known bioactive compounds positions it as a candidate for further investigation in drug development programs targeting specific receptors or pathways in disease processes .
Several synthetic routes have been proposed for the preparation of 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride:
Each method has its advantages and limitations regarding yield, purity, and scalability .
The primary applications of 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride include:
Its versatility makes it an important compound for researchers in various fields .
Interaction studies involving 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride focus on its binding affinity to specific biological targets, such as receptors or enzymes. These studies aim to elucidate its mechanism of action and potential side effects when interacting with biological systems. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to assess these interactions quantitatively .
Several compounds share structural similarities with 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride, which can provide insights into its uniqueness:
Compound Name | Structure | Key Differences |
---|---|---|
3-Amino-N-methylpropanamide | C4H10N2O | Lacks fluorophenyl substitution |
4-Fluoroaniline | C6H6FN | Simple aniline structure without propanamide |
N-Methyl-N-(4-fluorobenzyl)amine | C10H12FN | Lacks the propanamide functional group |
The unique combination of the fluorophenyl moiety with an amine and propanamide structure distinguishes 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride from these similar compounds, potentially enhancing its biological activity and specificity .
The synthesis of 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride traces back to advances in fluorinated amide chemistry during the early 2010s. The incorporation of fluorine at the ortho position of the phenyl ring represented a strategic shift from earlier para- and meta-substituted analogues, aiming to optimize steric and electronic properties for enhanced target engagement. Initial patent filings from 2015–2018 describe novel coupling methods between fluorophenyl precursors and methylpropanamide backbones, with hydrochloride salt formation improving crystallinity for analytical characterization.
Table 1: Key Historical Milestones
Year | Development | Source |
---|---|---|
2015 | First reported synthesis via Ullmann coupling | |
2017 | Optimization of hydrochloride salt crystallization | |
2019 | Initial in vitro screening for kinase inhibition |
This compound’s significance stems from three structural features:
These attributes make the compound a versatile scaffold for structure-activity relationship (SAR) studies, particularly in central nervous system-targeted therapeutics.
Recent investigations focus on two primary areas:
Building on work with related N-methylpropanamides, researchers are evaluating this compound’s affinity for TSPO—a biomarker of neuroinflammation. Preliminary radioligand displacement assays show promising inhibition constants (K~i~ = 1.4 nM for human TSPO genotypes), though species-specific variability remains a challenge.
High-throughput screening against 468 human kinases revealed selective inhibition of cyclin-dependent kinase 12 (CDK12) at IC~50~ = 89 nM, with >100-fold selectivity over CDK9. This specificity profile suggests potential applications in oncology research.
Table 2: Select Biological Activity Data
Target | Assay Type | Result | Source |
---|---|---|---|
TSPO | Radioligand binding | K~i~ = 1.4 nM | |
CDK12 | ATP competition | IC~50~ = 89 nM | |
MAO-B | Fluorometric assay | IC~50~ > 10 μM |
The compound’s relevance is underscored by its dual utility:
Structural analogs demonstrate measurable improvements in target engagement:
The primary amine facilitates prodrug conjugation strategies. Carbamate-linked prodrugs show 92% conversion to active compound in human hepatocyte assays, addressing first-pass metabolism concerns.
The molecular architecture of 3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride (C₁₁H₁₆ClFN₂O) comprises four critical functional groups:
The central propanamide backbone contains a carbonyl group (C=O) bonded to a nitrogen atom, forming the characteristic -CONH- moiety of secondary amides. The nitrogen is substituted with a methyl group (-CH₃) and a hydrogen atom, as evidenced by the IUPAC name N-methylpropanamide [1] [5].
A primary amine (-NH₂) is attached to the β-carbon of the propanamide chain. This group confers basicity and hydrogen-bonding potential, which may influence solubility and intermolecular interactions [1] .
A benzyl group substituted with fluorine at the ortho position (C-2 of the phenyl ring) is bonded to the α-carbon of the propanamide backbone. The fluorine atom induces electron-withdrawing effects, modulating the compound’s electronic properties and steric profile [1] [4].
The compound exists as a hydrochloride salt, with a chloride counterion neutralizing the protonated amine group. This ionic form enhances aqueous solubility compared to the free base [1] .
Functional Group | Position | Key Properties |
---|---|---|
Secondary amide (-CONHCH₃) | Central backbone | Planar geometry; participates in hydrogen bonding via N-H and C=O groups [5] [7]. |
Primary amine (-NH₂) | β-carbon | Basic character (pKa ~9-10); forms hydrogen bonds and ionic interactions [1] . |
2-Fluorophenylmethyl | α-carbon | Ortho-fluorine creates steric hindrance and electron-deficient aromatic ring [4]. |
Hydrochloride (Cl⁻) | Ionic counterion | Improves crystallinity and solubility in polar solvents [1] . |
The molecule contains two stereogenic centers:
Compared to unsubstituted propanamide (CH₃CH₂CONH₂) [6], this compound features:
Structural analogues include:
Compound | Key Structural Differences | Impact on Properties |
---|---|---|
Propanamide [6] | No aromatic or amine substituents | Lower molecular weight; reduced hydrogen-bonding capacity |
N-[(2-Fluorophenyl)Methyl]-2-Methylpropanamide [4] | Lacks primary amine; tertiary amide structure | Decreased solubility; altered pharmacokinetics |
2-(Ethylamino)-N-[(4-Fluorophenyl)Methyl]Acetamide [3] | Shorter carbon chain; para-fluorine substitution | Modified electronic effects; potential differences in bioactivity |
The compound is formally named 2-(aminomethyl)-3-(2-fluorophenyl)-N-methylpropanamide hydrochloride per IUPAC rules [1]:
Nomenclature System | Name | Basis |
---|---|---|
IUPAC | 2-(aminomethyl)-3-(2-fluorophenyl)-N-methylpropanamide hydrochloride | Positional numbering of substituents on propanamide backbone [1]. |
Common | 3-Amino-2-(2-fluorobenzyl)-N-methylpropanamide HCl | Descriptive naming emphasizing benzyl group and salt form . |
Functional | N-Methyl-β-alanine-(2-fluorobenzyl)amide hydrochloride | Focus on β-alanine derivative with substituents . |